Diphenyliodonium hexafluoroarsenate(1-)
Overview
Description
Diphenyliodonium hexafluoroarsenate(1-) is a useful research compound. Its molecular formula is C12H10AsF6I and its molecular weight is 470.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diphenyliodonium hexafluoroarsenate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyliodonium hexafluoroarsenate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Curing of Epoxy Resins
Diphenyliodonium hexafluoroarsenate is used as a thermal initiator in the curing of epoxy resins. The curing reaction involves two consecutive reactions, as demonstrated in studies using differential scanning calorimetry (DSC) (Gu, Narang, & Pearce, 1985).
2. Photoinitiation of Cationic Polymerization
This compound is instrumental in the photoinitiation of cationic polymerization. Laser flash photolysis studies reveal that diphenyliodonium salts produce phenyliodinium radical cation, which is highly reactive and can initiate polymerization of epoxides (Pappas, Pappas, Gatechair, & Schnabel, 1984).
3. Synthesis of Photo-Cross-Linking Polyimide
Diphenyliodonium hexafluoroarsenate is used in the synthesis and chemically amplified photo-cross-linking reaction of polyimides containing an epoxy group. This leads to high solubility and enhanced photochemical reactivity of the polyimides (Yu, Yamashita, & Horie, 1996).
4. Photo-Induced Cross-Linking of Divinyl Ethers
It is also used to photoinitiate the cationic cross-linking of divinyl ethers, employing both direct and indirect initiating modes. This application shows the versatility of diphenyliodonium salts in polymer chemistry (Kahveci, Tasdelen, & Yagcı, 2008).
5. Inhibition of Cytochrome P450 Reductase
Diphenyliodonium salts, including hexafluoroarsenate, have been shown to inhibit NADPH cytochrome P450 oxidoreductase. This is significant in studies related to enzyme inhibition and interaction (Tew, 1993).
6. Synthesis of [18F]Fluorobenzene Containing PET Ligands
Diphenyliodonium hexafluoroarsenate is used in synthesizing positron emission tomography (PET) ligands containing [18F]fluorobenzene, illustrating its importance in nuclear medicine and imaging (Zhang, Kumata, & Suzuki, 2007).
Properties
IUPAC Name |
arsenic(5+);diphenyliodanium;hexafluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.As.6FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;;6*1H/q+1;+5;;;;;;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJIMXUCFBSRQ-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[As+5] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10AsF6I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
470.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62613-15-4 | |
Record name | Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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